[4-Bromo-2-(methylsulfanyl)phenyl]methanol
CAS No.: 918328-15-1
Cat. No.: VC16204390
Molecular Formula: C8H9BrOS
Molecular Weight: 233.13 g/mol
* For research use only. Not for human or veterinary use.
![[4-Bromo-2-(methylsulfanyl)phenyl]methanol - 918328-15-1](/images/structure/VC16204390.png)
Specification
CAS No. | 918328-15-1 |
---|---|
Molecular Formula | C8H9BrOS |
Molecular Weight | 233.13 g/mol |
IUPAC Name | (4-bromo-2-methylsulfanylphenyl)methanol |
Standard InChI | InChI=1S/C8H9BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3 |
Standard InChI Key | YECBCSZTZYCUKU-UHFFFAOYSA-N |
Canonical SMILES | CSC1=C(C=CC(=C1)Br)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the 4-position with bromine, the 2-position with a methylsulfanyl group (), and a hydroxymethyl group () at the 1-position. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The presence of both electron-withdrawing (bromine) and electron-donating (methylsulfanyl) groups generates a polarized electronic structure, which is critical for its participation in nucleophilic and electrophilic reactions.
Spectroscopic and Physical Properties
Key spectroscopic data include:
-
¹H-NMR: Signals at δ 7.40–7.55 ppm (aromatic protons), δ 4.65 ppm (hydroxyl proton), and δ 2.35 ppm (methylsulfanyl group).
-
Mass Spectrometry: A molecular ion peak at 233.13 (M+H)+, consistent with its molecular formula.
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethylacetamide) and limited solubility in water due to hydrophobic substituents.
Synthetic Methodologies
Halogenation and Functionalization
The synthesis of [4-Bromo-2-(methylsulfanyl)phenyl]methanol typically involves sequential halogenation and sulfanylation steps. A representative route includes:
-
Bromination: Direct electrophilic bromination of 2-(methylsulfanyl)phenol using in acetic acid, yielding 4-bromo-2-(methylsulfanyl)phenol.
-
Hydroxymethylation: Introduction of the hydroxymethyl group via Friedel-Crafts alkylation or Mannich reaction, though specific conditions remain proprietary in published protocols.
Alternative Pathways
Recent advances adapted from J-Stage studies suggest the use of lithium aluminum hydride (LiAlH) for reduction of ester intermediates to alcohols, a method applicable to this compound . For example, reduction of a corresponding methyl ester precursor (e.g., methyl 4-bromo-2-(methylsulfanyl)benzoate) with LiAlH in tetrahydrofuran (THF) could yield the target alcohol .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SAr) under basic conditions. For instance, reaction with amines or alkoxides can replace bromine with nitrogen- or oxygen-based nucleophiles, enabling diversification of the aromatic core.
Oxidation and Sulfone Formation
The methylsulfanyl group () can be oxidized to a sulfone () using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). This transformation modifies electronic properties and enhances hydrogen-bonding capacity, which is valuable in drug design.
Esterification and Etherification
The hydroxymethyl group participates in esterification with acyl chlorides or etherification with alkyl halides. These derivatives are often intermediates in the synthesis of prodrugs or polymerizable monomers.
Comparative Analysis with Structural Analogs
The biological and chemical profiles of [4-Bromo-2-(methylsulfanyl)phenyl]methanol can be contextualized by comparing it to related compounds:
Compound | Structural Features | Key Differences | Biological Activity |
---|---|---|---|
4-Bromo-2-fluorophenol | Fluorine instead of methylsulfanyl | Higher electronegativity | Antimicrobial |
4-Chloro-2-methylphenol | Chlorine and methyl groups | Smaller halogen, no sulfur | Antifungal |
4-Iodo-2-(ethylsulfanyl)phenol | Iodine and ethylsulfanyl | Larger halogen, bulkier substituent | Cytotoxic |
This compound’s methylsulfanyl group confers distinct lipophilicity and metabolic stability compared to analogs, making it a candidate for pharmacokinetic optimization.
Challenges and Future Directions
Synthetic Scalability
Current methods lack detailed optimization for industrial-scale production. Future work should explore catalytic systems (e.g., palladium-catalyzed cross-coupling) to improve yield and reduce waste.
Biological Screening
While structural analogs exhibit bioactivity, no published studies directly assess this compound’s pharmacological effects. In vitro screening against cancer cell lines and pathogenic bacteria is urgently needed .
Computational Modeling
Density functional theory (DFT) calculations could predict reactivity hotspots and guide rational design of derivatives with enhanced target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume